molecular formula C24H30ClN7O4S B1671109 Edoxaban CAS No. 480449-70-5

Edoxaban

Cat. No. B1671109
M. Wt: 548.1 g/mol
InChI Key: HGVDHZBSSITLCT-JLJPHGGASA-N
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Description

Edoxaban is a direct oral factor Xa inhibitor with a linear and predictable pharmacokinetic profile . It is used to lower the risk of stroke caused by a blood clot in people with a heart rhythm disorder called atrial fibrillation . Edoxaban is also used to treat a type of blood clot called deep vein thrombosis (DVT), which can lead to blood clots in the lungs (pulmonary embolism) .


Synthesis Analysis

A novel synthetic method has been developed to access a key intermediate in the synthesis of edoxaban . A spectrofluorimetric method was developed to quantify edoxaban tosylate monohydrate in pure form and pharmaceutical dosage form .


Molecular Structure Analysis

Edoxaban is a selective factor Xa inhibitor . It works by decreasing the clotting ability of the blood and helps prevent harmful clots from forming in the blood vessels .


Chemical Reactions Analysis

Edoxaban’s spectrofluorimetric method relies on the derivatization by 9-fluorenyl methyl chloroformate at room temperature in borate buffer pH 9.0 . Many experimental factors influencing the reaction’s stability and development were thoroughly investigated and optimized .


Physical And Chemical Properties Analysis

Edoxaban has a molecular weight of 738.27 and is soluble in DMSO at 90 mg/mL . It is stored at -20°C for 3 years in powder form and at 4°C for 2 years .

Scientific Research Applications

Edoxaban in Atrial Fibrillation

Edoxaban, as a direct oral factor Xa inhibitor, has shown notable efficacy in patients with atrial fibrillation. It offers a promising alternative to traditional warfarin treatment, demonstrating noninferiority in preventing stroke or systemic embolism while also significantly reducing rates of bleeding and death from cardiovascular causes (Giugliano et al., 2013). Another study focused on the design and rationale of the ENGAGE AF-TIMI 48 trial, which is pivotal in evaluating edoxaban's role in atrial fibrillation management (Ruff et al., 2010).

Anticoagulant Activity Measurement

The laboratory measurement of edoxaban's anticoagulant activity is crucial, especially in special circumstances where routine monitoring is not required. A systematic review has highlighted the relationship between coagulation tests and plasma edoxaban levels, providing valuable insights for clinical application (Cuker & Husseinzadeh, 2015).

Edoxaban in Venous Thromboembolism Prevention

Edoxaban has been studied for its efficacy in preventing venous thromboembolism (VTE) in patients undergoing total knee arthroplasty, showing a significant dose-related reduction in VTE incidents (Fuji et al., 2010). Its broad clinical development program includes phase III studies for symptomatic VTE, as reviewed by Bounameaux & Camm (2014), highlighting its potential as a key antithrombotic treatment option (Bounameaux & Camm, 2014).

Cardioversion of Atrial Fibrillation

The ENSURE-AF trial explored edoxaban's safety in patients undergoing electrical cardioversion of non-valvular atrial fibrillation, finding low rates of major and clinically relevant non-major bleeding and thromboembolism (Goette et al., 2016).

Pharmacokinetics and Safety

The bioavailability and safety of edoxaban, particularly its effects when combined with quinidine, have been investigated, providing essential data for its use in clinical settings (Matsushima et al., 2013). Salazar et al. (2012) conducted a study on the modeling and simulation of edoxaban exposure and response relationships in patients with atrial fibrillation, supporting dose selection for phase III trials (Salazar et al., 2012).

Safety And Hazards

Edoxaban can cause you to bleed more easily . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30ClN7O4S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVDHZBSSITLCT-JLJPHGGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN7O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197398
Record name Edoxaban
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Molecular Weight

548.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Edoxaban is a selective inhibitor of factor Xa, a serine endopeptidase of the clotting cascade required for cleavage of prothrombin into thrombin., Edoxaban tosylate monohydrate, an oral, direct activated factor X (Xa) inhibitor, is an anticoagulant. Factor Xa plays a central role in the blood coagulation cascade by serving as the convergence point for the intrinsic and extrinsic pathways; inhibition of coagulation factor Xa by edoxaban prevents conversion of prothrombin to thrombin and subsequent thrombus formation. The drug binds directly and selectively to factor Xa without the need for a cofactor (e.g., antithrombin III), and inhibits both free and prothrombinase-bound factor Xa as well as thrombin-induced platelet aggregation.
Record name Edoxaban
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Record name Edoxaban
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Product Name

Edoxaban

Color/Form

White to pale yellowish-white crystalline powder

CAS RN

480449-70-5
Record name Edoxaban
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Record name Edoxaban [USAN:INN]
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Record name Edoxaban
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Record name Edoxaban
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Record name Ethanediamide, N1-(5-chloro-2-pyridinyl)-N2-[(1S,2R,4S)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]
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Record name EDOXABAN
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Record name Edoxaban
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

Crystals as monohydrate from ethanol + water. MP: 245-48 (decomposes) /Edoxaban tosylate/
Record name Edoxaban
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8406
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31,900
Citations
GYH Lip, G Agnelli - European heart journal, 2014 - academic.oup.com
… edoxaban dose-reduction by 50% to avoid the risk of over-exposure. The exposure of edoxaban … In conclusion, the pharmacological properties of edoxaban provide rapid and specific …
Number of citations: 129 academic.oup.com
GE Raskob, N van Es, P Verhamme… - … England Journal of …, 2018 - Mass Medical Soc
… edoxaban at a dose of 60 mg once daily (edoxaban group) or subcutaneous dalteparin at a dose of 200 IU per kilogram of body weight once daily for 1 month followed by dalteparin at …
Number of citations: 521 www.nejm.org
RP Giugliano, CT Ruff, E Braunwald… - … England Journal of …, 2013 - Mass Medical Soc
Background Edoxaban is a direct oral factor Xa inhibitor with proven antithrombotic effects. The long-term efficacy and safety of edoxaban as compared with warfarin in patients with …
Number of citations: 580 www.nejm.org
Hokusai-VTE Investigators - New England journal of medicine, 2013 - Mass Medical Soc
… Edoxaban was noninferior to warfarin with respect to the primary efficacy outcome, which occurred in 130 patients in the edoxaban … (8.5%) in the edoxaban group and 423 patients (10.3…
Number of citations: 121 www.nejm.org
M Poulakos, JN Walker, U Baig… - American Journal of …, 2017 - academic.oup.com
… edoxaban or placebo use after attainment of an INR of 2–3 with warfarin therapy.) Edoxaban … Among edoxaban-treated subjects, the mean INR increased from 2.31 at baseline to 3.84 at …
Number of citations: 40 academic.oup.com
K Okumura, M Akao, T Yoshida… - … England Journal of …, 2020 - Mass Medical Soc
… 3.3% in the edoxaban group and 1.8% … edoxaban group than in the placebo group. There was no substantial between-group difference in death from any cause (9.9% in the edoxaban …
Number of citations: 184 www.nejm.org
A Cuker, H Husseinzadeh - Journal of thrombosis and thrombolysis, 2015 - Springer
… sensitivity to edoxaban for measurement of its anticoagulant activity. Edoxaban exhibits variable … Understanding these effects facilitates interpretation of test results in edoxaban-treated …
Number of citations: 119 link.springer.com
AJ Camm, H Bounameaux - Drugs, 2011 - Springer
… Edoxaban is a competitive inhibitor of factor Xa … edoxaban included dose-dependent increases in activated partial thromboplastin time and prothrombin time following single edoxaban …
Number of citations: 146 link.springer.com
JE Ansell, SH Bakhru, BE Laulicht… - … England Journal of …, 2014 - Mass Medical Soc
… PER977 binds in a similar way to the new oral factor Xa inhibitors, edoxaban, rivaroxaban and apixaban, and to the oral thrombin inhibitor, dabigatran. In thromboelastographic studies …
Number of citations: 512 www.nejm.org
P Kirchhof, T Toennis, A Goette, AJ Camm… - … England Journal of …, 2023 - Mass Medical Soc
… the edoxaban … edoxaban; at termination, the planned enrollment had been completed. A primary efficacy outcome event occurred in 83 patients (3.2% per patient-year) in the edoxaban …
Number of citations: 22 www.nejm.org

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